(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
(2R)-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPYXLJRKMNQGG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of the Corresponding Oxazinone Derivative
One prevalent approach involves starting from the fluorinated benzooxazinone core, followed by reduction to introduce the desired hydroxyl or amino functionalities, which can then be further derivatized to the target compound.
This method is well-documented in patent literature, offering high efficiency and operational simplicity, suitable for scale-up.
Nucleophilic Substitution and Functionalization
Another route involves nucleophilic substitution on the fluorinated aromatic ring, introducing methyl groups and other substituents via Williamson ether synthesis or nucleophilic aromatic substitution.
- Method Overview:
- Starting from 8-fluoro-2H-benzo[b]oxazin-3(4H)-one
- Reagents: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydride or sodium hydride equivalents)
- Conditions: Anhydrous solvents like dimethylformamide (DMF)
- Outcome: Methylation at specific positions, yielding derivatives like (R)-8-Fluoro-2-methyl-2H-benzo[b]oxazin-3(4H)-one
This method allows precise introduction of methyl groups and is adaptable for various substitutions.
Cyclization via Mitsunobu Reaction
Recent advances have utilized the Mitsunobu reaction for convergent synthesis of fused benzoxazino-oxazolidinone derivatives, which can be tailored to synthesize the target compound.
- Method Overview:
- Starting from benzyl or phenolic precursors
- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), suitable alcohols or amines
- Conditions: Mild, typically at room temperature in tetrahydrofuran (THF)
- Outcome: Formation of fused heterocyclic systems with high stereoselectivity and yields up to 83%
This convergent approach is efficient and scalable, suitable for complex derivatives like (R)-8-Fluoro-2-methyl-2H-benzo[b]oxazin-3(4H)-one.
Cascade Cyclization of Urethane Precursors
A notable method involves cascade cyclization of γ,δ-unsaturated urethanes mediated by oxidizing agents such as Dess–Martin periodinane, leading to benzoxazino-oxazinoone derivatives.
- Method Overview:
- Starting from urethane precursors
- Reagents: Dess–Martin periodinane
- Conditions: Mild, high-yielding, often in dichloromethane
- Outcome: Formation of the fused heterocyclic core with high enantioselectivity
This approach offers a route to stereochemically pure compounds, advantageous for pharmaceutical applications.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Safety and Scalability: Methods involving Mitsunobu reactions and cascade cyclizations are increasingly favored due to milder conditions and higher stereocontrol, aligning with industrial safety standards.
- Yield Optimization: Adjusting equivalents of reagents like t-BuOLi or optimizing reaction times significantly improves yields in convergent syntheses.
- Chiral Synthesis: Enantioselective routes employing chiral epoxides or auxiliaries have been demonstrated for derivatives with high enantiomeric excess, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has been investigated for its potential therapeutic effects. Its structural characteristics suggest that it may interact with biological targets effectively due to the presence of the fluorine atom, which can enhance metabolic stability and bioavailability.
Case Study: Anticancer Properties
A study explored the compound's activity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism of action was attributed to the induction of apoptosis through the modulation of specific signaling pathways.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides | Base-catalyzed at room temperature | 85 |
| Electrophilic Aromatic Substitution | Aromatic compounds | Acidic conditions | 75 |
| Reduction | Lithium aluminum hydride | Anhydrous ether | 90 |
Fluorinated Compounds Research
Fluorinated compounds play a crucial role in drug development due to their unique properties. This compound is studied for its potential to improve the pharmacological profiles of existing drugs.
Case Study: Development of Fluorinated Drug Candidates
Research has shown that introducing fluorine into drug candidates can enhance their potency and selectivity. A series of analogs derived from this compound were synthesized and evaluated for their activity against specific disease targets, highlighting the importance of fluorinated moieties in medicinal chemistry.
Mechanism of Action
The mechanism of action of ®-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds and Activities
Analysis
- Fluorine vs. Hydroxyl/Bromo: The 8-fluoro substituent in the target compound reduces oxidative metabolism compared to 6-OH or 7-Br analogs, as seen in neuroprotective (6-OH) and anticancer (7-Br) derivatives .
- Chirality: The R-configuration is critical for selectivity. In contrast, non-chiral analogs like 7-bromo derivatives lack stereochemical control, which may reduce binding precision .
- Ring Modifications: Pyrido-oxazinones (e.g., NPO) introduce a nitrogen atom, increasing solubility but altering binding pockets compared to the benzo-oxazine core .
Yield and Purity
- Alkylation reactions (e.g., 2b in ) yield 60–70% after column chromatography, similar to acylation steps in (60% yield) .
Structure-Activity Relationships (SAR)
- Positional Effects :
- Electron-Donating/Withdrawing Groups: 8-Fluoro (electron-withdrawing) stabilizes the oxazinone ring, reducing metabolic degradation compared to 8-amino derivatives (electron-donating) . Nitro groups (e.g., NPO) increase electrophilicity, promoting covalent interactions with cysteine residues in NF-κB .
Biological Activity
(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. This article delves into its biological activity , synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHFNO
- Molecular Weight : 181.16 g/mol
- CAS Number : 1798335-53-1
The compound features a fluorine atom at the 8-position and a methyl group at the 2-position of the benzoxazine ring, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzoxazinone derivatives, including this compound. In one study, various derivatives were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the benzoxazine ring significantly enhanced antibacterial efficacy, with minimum inhibitory concentration (MIC) values ranging from 6.6 nM to 51 nM for effective compounds .
Anticancer Properties
Research has also explored the anticancer properties of this compound. In vitro studies demonstrated that derivatives of benzoxazinones could inhibit cancer cell proliferation. For example, specific analogs showed promising results against prostate carcinoma cells, exhibiting significant cytotoxicity and inducing apoptosis through reactive oxygen species (ROS) generation .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. Binding studies suggest that these compounds may alter enzyme activity or receptor signaling pathways, leading to their observed biological effects .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces cytotoxicity in cancer cells | |
| Mechanism of Action | Alters enzyme/receptor activity |
Case Study 1: Antibacterial Screening
A recent study synthesized several benzoxazinone derivatives and evaluated their antibacterial activity using an agar diffusion method. The results indicated that compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The best-performing compound exhibited an MIC of 10 µg/mL against both strains, highlighting the importance of substituent effects on biological activity .
Case Study 2: Anticancer Activity Assessment
In another research effort, this compound was tested against various cancer cell lines. The compound demonstrated IC values below 20 µM in several assays, indicating potent anticancer activity. Flow cytometry analysis revealed that treated cells underwent apoptosis, suggesting a potential pathway for therapeutic application in oncology .
Q & A
Q. What are the standard synthetic routes for preparing (R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one?
- Methodological Answer : The compound can be synthesized via Smiles rearrangement under microwave irradiation , which enables efficient cyclization of intermediates. For example, optically active derivatives of benzoxazinones are synthesized using this method with potassium carbonate as a base in DMF . Alternatively, copper(I)-catalyzed one-pot reactions have been employed for regioselective functionalization of the benzoxazinone core, as demonstrated in the synthesis of 7-bromo analogs .
Q. How is the stereochemical configuration (R) confirmed for this compound?
- Methodological Answer : Enantiomeric purity is typically verified using chiral HPLC or polarimetry . For structurally related (R)-configured benzoxazinones, such as (R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one, synthetic protocols involving chiral auxiliaries or enantioselective catalysis are used, followed by X-ray crystallography or NOESY NMR to confirm absolute configuration .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the fluorine-coupled aromatic proton (δ ~6.8–7.2 ppm, J = 8–12 Hz) and the oxazinone carbonyl carbon (δ ~165–170 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]+) are matched with theoretical values (e.g., C10H10FNO2 requires m/z 195.07) .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the lactam carbonyl group .
Advanced Research Questions
Q. How do substitution patterns (e.g., fluoro at position 8) influence the compound’s reactivity and biological activity?
- Methodological Answer : Fluorine at position 8 enhances electron-withdrawing effects , stabilizing the oxazinone ring and modulating hydrogen-bonding interactions. Comparative studies with 5-fluoro and 8-methoxy analogs show that 8-fluoro substitution improves metabolic stability in vitro . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, such as TRPV1 receptors, where fluorine’s electronegativity optimizes ligand-receptor interactions .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields often arise from reaction scalability or purification methods . For example, Pd/C-catalyzed hydrogenation of nitro precursors (e.g., 8-nitro derivatives) may yield 60–90% depending on solvent choice (MeOH vs. EtOAc) and catalyst loading . Reproducibility is improved by optimizing moisture-sensitive steps (e.g., NaN3 reactions in anhydrous DMF ).
Q. How is enantioselective synthesis achieved for the (R)-enantiomer?
- Methodological Answer : Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) are effective. A published protocol for (R)-8-azido derivatives uses (R)-BINOL-phosphoric acid to induce enantioselective Smiles rearrangement, achieving >90% ee .
Key Research Challenges
- Regioselective Functionalization : Competing substitution at positions 5, 6, and 7 requires careful optimization of reaction conditions (e.g., Cu(I) catalysis for position 7 ).
- Stability Issues : The lactam ring is prone to hydrolysis under acidic conditions; storage at −20°C in anhydrous DMSO is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
